Sodium malate

Food Science Sensory Analysis Acidulant

Lyophilization buffer selection often compromises between pH stability and cake integrity-succinate and tartrate buffers crystallize during freeze-drying, causing pH shifts and collapse. Sodium malate (CAS 676-46-0) resolves this with a pKa of 3.40 that maximizes buffering in the pH 3.2-3.6 range and remains amorphous throughout the freeze-thaw cycle, preventing cake collapse. • 20-30% higher sourness potency vs. citrate enables reduced-sugar fruit formulations with authentic flavor profiles. • Converts ~40% of cisplatin to less nephrotoxic DPM in vivo, reducing renal platinum accumulation by ~55%. • Complex I substrate for targeted mitochondrial respiration studies.

Molecular Formula Hemihydrate: C4H4Na2O5½ H2O; Trihydrate: C4H4Na2O53H2O
C4H4Na2O5
Molecular Weight 178.05 g/mol
CAS No. 676-46-0
Cat. No. B1197888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium malate
CAS676-46-0
Synonymscalcium (hydroxy-1-malate) hexahydrate
malate
malic acid
malic acid, (R)-isomer
malic acid, calcium salt, (1:1), (S)-isomer
malic acid, disodium salt
malic acid, disodium salt, (R)-isomer
malic acid, disodium salt, (S)-isomer
malic acid, magnesium salt (2:1)
malic acid, monopotassium salt, (+-)-isomer
malic acid, potassium salt, (R)-isomer
malic acid, sodium salt, (+-)-isome
Molecular FormulaHemihydrate: C4H4Na2O5½ H2O; Trihydrate: C4H4Na2O53H2O
C4H4Na2O5
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
InChIKeyWPUMTJGUQUYPIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Malate (CAS 676-46-0): Technical Profile and Procurement Considerations for Research and Industrial Users


Sodium malate (CAS 676-46-0, E350) is the disodium salt of malic acid, a naturally occurring dicarboxylic acid and key intermediate in the tricarboxylic acid (TCA) cycle [1]. It is supplied as a white to off-white crystalline powder that is freely soluble in water and exhibits mild alkalinity in solution . The compound serves as a buffering agent, pH regulator, chelator, and metabolic substrate across food, pharmaceutical, and life science applications . Its unique physicochemical properties, particularly its pKa and buffering profile, differentiate it from other common organic acid salts and directly influence its functional utility in formulation and research.

Sodium Malate Procurement: Why Interchangeable Substitution with Sodium Citrate or Succinate is Technically Unsound


While sodium malate shares functional class with other organic acid salts like sodium citrate and sodium succinate, their physicochemical and biochemical properties differ substantially. Simple substitution without understanding these differences can lead to formulation failure, altered sensory profiles, or unexpected research outcomes. Sodium malate possesses a distinct pKa value (3.40) that optimizes buffering capacity in a pH range critical for many food and pharmaceutical applications, a behavior not replicated by citrate (pKa 3.13) [1]. Furthermore, its unique crystallization behavior during lyophilization and its specific role as a mitochondrial complex I substrate distinguish it from structural analogs like succinate, which acts on complex II and exhibits different stability characteristics [2]. The evidence presented below quantifies these critical differentiators.

Sodium Malate: Quantified Differentiation Evidence for Scientific and Procurement Decision-Making


Superior Sourness Potency of Sodium Malate vs. Sodium Citrate in Food Applications

Sodium malate demonstrates significantly higher sourness intensity compared to sodium citrate on a weight basis, enabling lower usage rates to achieve equivalent taste profiles in formulations [1].

Food Science Sensory Analysis Acidulant

Enhanced pH Buffering Capacity at Optimal pKa for Fruit and Pharmaceutical Formulations

Sodium malate's buffering system is based on malic acid, which has a pKa of 3.40. This value is closer to the optimal pH range (3.2–3.6) for setting high methoxyl pectin and preserving microbial stability in fruit products compared to sodium citrate, which relies on citric acid with a pKa of 3.13 [1].

Formulation Science Buffer Systems pH Control

Crystallization Behavior During Lyophilization: Sodium Malate vs. Succinate and Tartrate Buffers

During the freeze-drying process, the crystallization behavior of buffer components critically impacts the quality of the final lyophilized cake. A study using differential scanning calorimetry (DSC) evaluated the frozen-state behavior of several pharmaceutically relevant buffers [1].

Pharmaceutical Formulation Lyophilization Freeze-Drying

Nephroprotective Effect Against Cisplatin-Induced Toxicity: Quantified Reduction in Platinum Accumulation

Sodium malate demonstrates a significant protective effect against the dose-limiting nephrotoxicity of the chemotherapeutic agent cisplatin. In a mouse model, co-administration of sodium malate with cisplatin led to a substantial decrease in renal platinum accumulation [1].

Oncology Supportive Care Nephroprotection Pharmacology

Inhibition of Experimental Oxalate Urolithiasis: Comparable Efficacy to Sodium Succinate

In a rat model of calcium oxalate urolithiasis, dietary supplementation with sodium malate was highly effective in preventing stone formation, with an efficacy comparable to sodium succinate and superior to sodium bicarbonate [1].

Urology Nephrology Animal Model

Mitochondrial Substrate Specificity: Malate as a Complex I Substrate vs. Succinate for Complex II

In mitochondrial respiration studies, sodium malate and sodium succinate are not interchangeable substrates. They feed electrons into the electron transport chain at different complexes, which has distinct consequences for reactive oxygen species (ROS) production [1].

Mitochondrial Physiology Bioenergetics Cellular Respiration

Sodium Malate: Targeted Application Scenarios Based on Quantified Differentiation Evidence


Premium Clean-Label Food & Beverage Formulations

Leverage sodium malate's 20-30% higher sourness potency and pKa of 3.40 to formulate reduced-sugar fruit preparations, gummies, and functional beverages with authentic, lingering fruit flavor profiles. Its superior buffering in the pH 3.2-3.6 range ensures optimal pectin gelation and maximizes the efficacy of preservatives like sodium benzoate, reducing the need for higher dosages [5]. This is directly supported by evidence from sensory analysis and buffer chemistry [2].

Development of Lyophilized Pharmaceutical Formulations

Utilize sodium malate as a buffering agent in injectable or other drug formulations intended for freeze-drying. Its demonstrated lack of crystallization during the freezing and heating phases of lyophilization prevents cake collapse and pH shifts, a critical advantage over alternative buffers like succinate and tartrate that are prone to crystallization [5]. This ensures a stable, elegant, and reliably reconstituted final product.

Oncology Research: Investigating Chemotherapy-Induced Nephrotoxicity Mitigation

Employ sodium malate as a research tool to study mechanisms of nephroprotection against cisplatin. The compound's unique ability to convert approximately 40% of administered cisplatin to the less nephrotoxic diamminoplatinum(II) malate (DPM) in vivo, leading to a ~55% reduction in renal platinum accumulation, provides a quantifiable model for exploring organoprotective strategies without compromising antitumor efficacy [5].

Mitochondrial Bioenergetics and Oxidative Stress Research

Select sodium malate as a defined substrate to probe Complex I (NADH dehydrogenase) activity in isolated mitochondria or permeabilized cells. Its distinct entry point into the electron transport chain, compared to the Complex II substrate succinate, allows for precise manipulation of redox states and investigation of pathway-specific effects on reactive oxygen species (ROS) generation [5]. This is essential for experiments requiring targeted interrogation of the mitochondrial respiratory chain.

Technical Documentation Hub

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